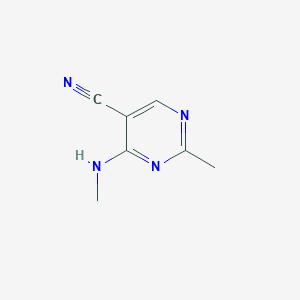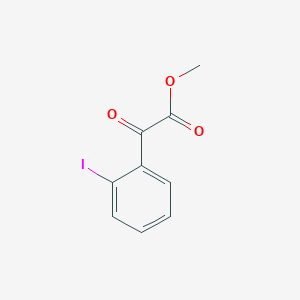![molecular formula C5H4N4O2 B13115677 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of aminomethylenemalonates with aminoazoles. This reaction typically requires high temperatures or microwave activation to proceed efficiently . Another method involves the reaction of thiouracil with hydrazonoyl chlorides, which leads to the formation of the desired triazolopyrimidinone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of anticancer, antiviral, and anti-inflammatory drugs
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site and disrupting the cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A related compound with different substitution patterns.
Uniqueness
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Eigenschaften
Molekularformel |
C5H4N4O2 |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
5-hydroxy-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O2/c10-3-1-4(11)9-2-6-8-5(9)7-3/h1-2,11H,(H,7,8,10) |
InChI-Schlüssel |
VYALKXPHIGSPRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C=NN=C2NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


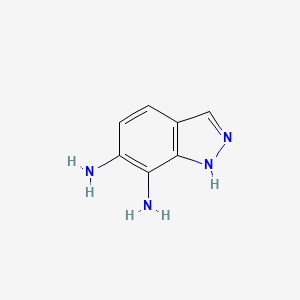

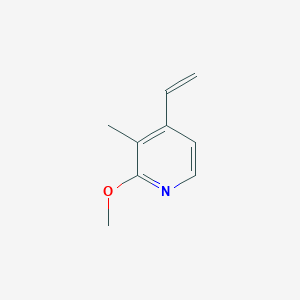

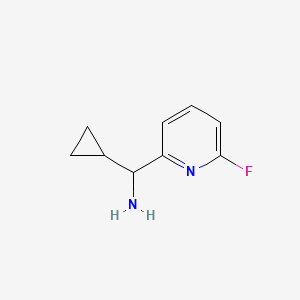
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
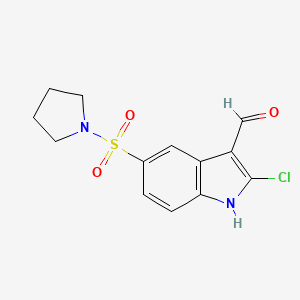

![2-Bromo-6-methylthiazolo[4,5-b]pyridine](/img/structure/B13115650.png)
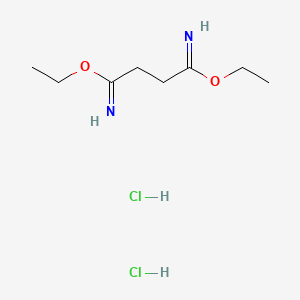
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)
